(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a chlorinated benzoate group, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE typically involves the condensation of 2-chloro-4-methylbenzoic acid with 4-aminopyridine under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine ring or the chlorinated benzoate group, resulting in various reduced forms of the compound.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorine atom on the benzoate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the pyridine or benzoate groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the pyridine ring and the amino group can contribute to bioactivity, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of advanced materials .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE: Similar structure but with methoxy groups instead of a chlorine atom.
{[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO}UREA: Contains a urea group instead of the benzoate group.
Uniqueness
The uniqueness of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE lies in its combination of a chlorinated benzoate group and a pyridine ring. This structural arrangement provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-2-3-11(12(15)8-9)14(19)20-18-13(16)10-4-6-17-7-5-10/h2-8H,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBCERXNUFUXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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